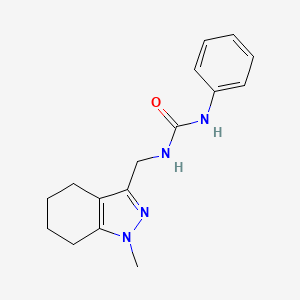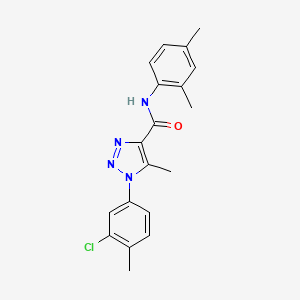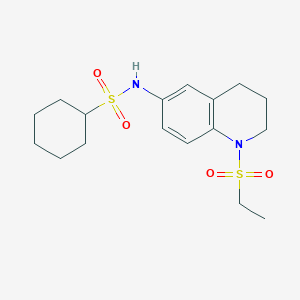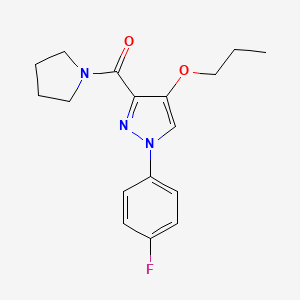
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is likely an organic compound containing an aminoethyl group and a methyl group attached to an aniline structure. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. The “dihydrochloride” indicates that there are two hydrochloride groups associated with the molecule, likely making it a salt .
Molecular Structure Analysis
The molecular structure would consist of an aniline (a benzene ring with an amine group) substituted with a methyl group at the 2-position and an aminoethyl group at the 5-position. The “S” configuration would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The exact reactions would depend on the specific conditions and reagents .Physical And Chemical Properties Analysis
Amino acids are generally colorless, crystalline solids with high melting points. They are soluble in water and slightly soluble in alcohol .Scientific Research Applications
Asymmetric Synthesis of α-Chiral Primary Amines
This compound serves as a valuable building block for the synthesis of α-chiral primary amines , which are crucial in the production of various amine-containing pharmaceuticals and natural compounds. Its utility extends to serving as chiral ligands or organocatalysts for asymmetric catalysis, which is a pivotal process in creating complex molecular structures with high enantiomeric purity .
Chemical Reference Standards
The compound is utilized as a chemical reference standard in analytical chemistry. High-quality standards are essential for accurate analytical results, particularly in pharmaceutical testing where precise quantification of compounds is necessary .
Biomimetic Chemocatalysis
Inspired by enzymatic transaminations, biomimetic chemocatalysis uses this compound for the straightforward synthesis of chiral primary amines. This method is seen as an efficient and eco-friendly alternative to traditional chemocatalytic methods, which often involve multistep manipulations .
Bulk Chemical Synthesis
The compound is available for bulk synthesis, indicating its role in large-scale chemical production. It may be used in the synthesis of complex organic molecules, serving as an intermediate that introduces chirality into the molecular framework .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIWTRNBZQUMAG-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

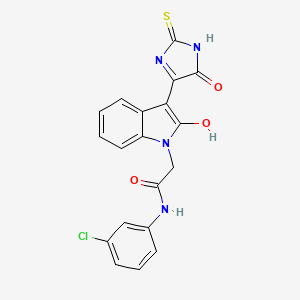
![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)
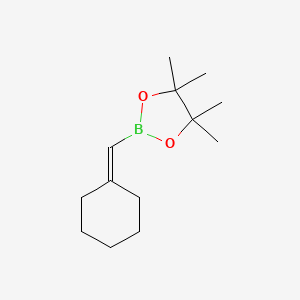
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)
